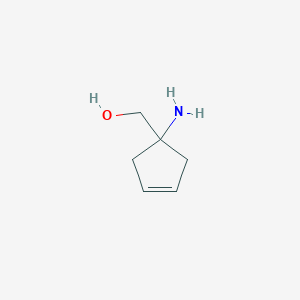
(1-Aminocyclopent-3-EN-1-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Aminocyclopent-3-EN-1-YL)methanol, also known as 1-amino-cyclopent-3-ene-1-methanol, is a cyclic secondary amine derivative of methanol. It is a colorless and odorless liquid at room temperature and has the chemical formula C6H13NO. This compound has a wide range of applications in the fields of biochemistry, medicinal chemistry, and chemical engineering. It is used as a reagent in the synthesis of various compounds and as a source of nitrogen in biochemical reactions. Additionally, it is used in the preparation of pharmaceuticals, cosmetics, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Liquid-Phase Methanol Synthesis
Methanol is a fundamental chemical used in various industrial applications, including as a fuel and solvent. Its production is significant for applications where methanol serves as a clean-burning fuel with low emissions, highlighting its role in energy sectors and potential in reducing environmental pollution (Cybulski, 1994).
Hydrogen Production from Methanol
Methanol acts as a hydrogen carrier, facilitating the production of high-purity hydrogen through various processes such as steam reforming and partial oxidation. This positions methanol as a cornerstone in developing a hydrogen economy, with implications for clean energy production and storage (García et al., 2021).
Methanol as a Chemical Marker in Transformer Oil
In the field of electrical engineering, methanol is used as a marker for assessing the condition of solid insulation in power transformers. This application underscores methanol's role in maintaining and monitoring the health of critical infrastructure (Jalbert et al., 2019).
Methanol-Carnoy Fixation in Histology
Methanol is utilized in histological fixation processes, enhancing tissue preservation for microscopic examination. This application is crucial for biomedical research, enabling detailed tissue analysis and contributing to advancements in medical diagnostics (Puchtler et al., 1970).
Direct Methanol Fuel Cells
Methanol serves as a primary fuel source in direct methanol fuel cells (DMFCs), offering a promising alternative for portable energy applications. DMFCs highlight methanol's potential in renewable energy technologies and its role in transitioning towards more sustainable energy sources (Heinzel & Barragán, 1999).
Propiedades
IUPAC Name |
(1-aminocyclopent-3-en-1-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-6(5-8)3-1-2-4-6/h1-2,8H,3-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIIFKYGKOLKML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminocyclopent-3-EN-1-YL)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

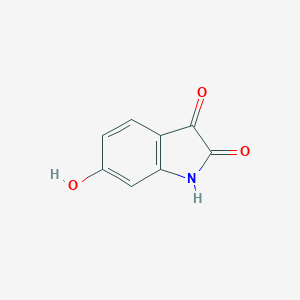
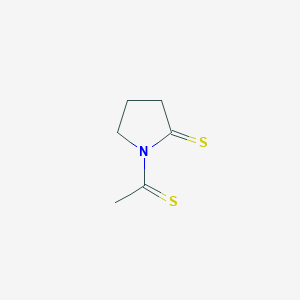
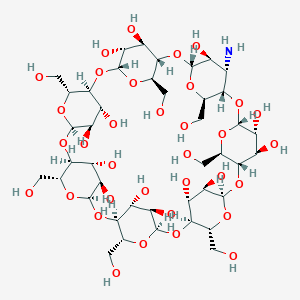
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)
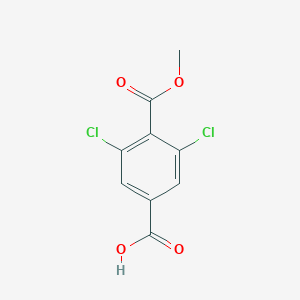
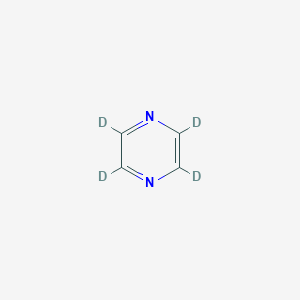
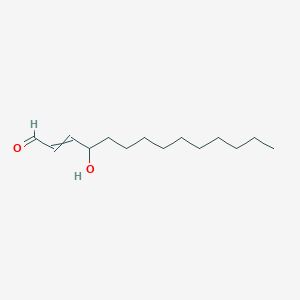


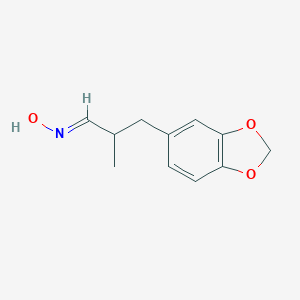
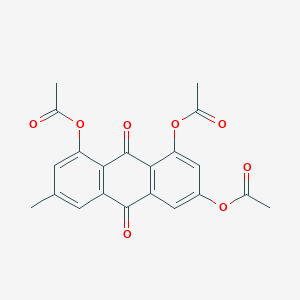
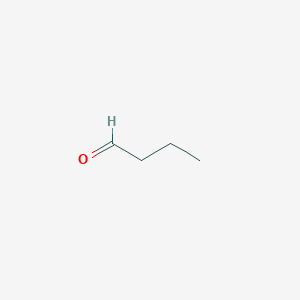
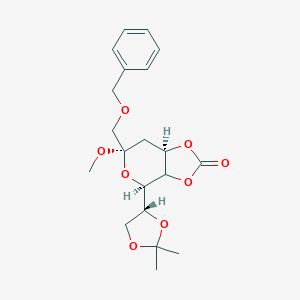
![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)